2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazolo[4,5-d]pyrimidine core, a sulfanylidene group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multi-step reactions. One common synthetic route includes the condensation of 2-methylbenzaldehyde with thiourea to form the thiazolo[4,5-d]pyrimidine core. This intermediate is then reacted with 3-(methylsulfanyl)aniline and acetic anhydride to yield the final product. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide, and catalysts like p-toluenesulfonic acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolo[4,5-d]pyrimidine core can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.
Medicine: Its potential as an anticancer agent has been explored due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide exerts its effects involves interactions with various molecular targets. For instance, its anticancer activity is attributed to the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The compound binds to the active site of CDKs, preventing their interaction with substrates and thereby halting cell division.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar thiazolo[4,5-d]pyrimidine cores, such as 2-{[3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[4-(methylsulfanyl)phenyl]acetamide.
Sulfanylidene Derivatives: Compounds with similar sulfanylidene groups, such as 2-{[3-(2-chlorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide.
Uniqueness
The uniqueness of 2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide lies in its specific combination of functional groups and aromatic substituents, which confer distinct chemical reactivity and biological activity
Biological Activity
The compound 2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide is a member of the thiazolopyrimidine family, which has garnered attention for its diverse biological activities, particularly in the realm of anticancer and antimicrobial properties. This article aims to detail the biological activity of this compound by examining its mechanism of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound features a thiazolo[4,5-d]pyrimidine core with notable substituents that enhance its biological activity. The IUPAC name is as follows:
- IUPAC Name : 2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide
The molecular formula is C21H18N4O2S4 with a molecular weight of approximately 478.6 g/mol.
The biological activity of this compound primarily involves its interaction with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. By inhibiting CDKs, the compound effectively halts cell division in cancer cells. This inhibition occurs through the binding of the compound to the active site of CDKs, preventing their interaction with substrates necessary for cell cycle progression.
Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The findings suggest significant activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). An example of cytotoxicity results is shown in Table 1.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Compound | IC50 (μM) MCF-7 | IC50 (μM) HeLa |
---|---|---|
Test Compound | 73 ± 3.0 | 29 ± 2.9 |
Paclitaxel | 5.25 - 11.03 | 7.76 |
These results indicate that the test compound exhibits a promising level of cytotoxicity compared to standard chemotherapeutic agents like Paclitaxel .
Antimicrobial Activity
In addition to its anticancer properties, compounds similar to this thiazolopyrimidine have been reported to possess antimicrobial activities. The presence of sulfur and nitrogen atoms in their structure contributes to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Case Studies
A recent study focused on synthesizing derivatives of thiazolopyrimidines demonstrated that modifications in substituents could enhance biological activity. For instance, derivatives with additional phthalimide moieties showed improved cytotoxic effects against HeLa cells compared to their simpler counterparts . This underscores the importance of structural optimization in enhancing biological efficacy.
Properties
IUPAC Name |
2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S4/c1-12-6-3-4-9-15(12)25-18-17(31-21(25)28)19(27)24-20(23-18)30-11-16(26)22-13-7-5-8-14(10-13)29-2/h3-10H,11H2,1-2H3,(H,22,26)(H,23,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRQZOLAVRJSMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC(=CC=C4)SC)SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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